4,6-dimethoxy-N-methylpyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-dimethoxy-N-methylpyrimidin-2-amine is a chemical compound with the molecular formula C7H11N3O2 . It has a molecular weight of 169.18 g/mol . The IUPAC name for this compound is this compound .

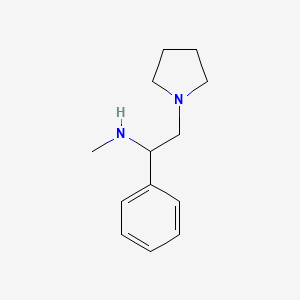

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a methylamine group at position 2 . The InChI code for this compound is InChI=1S/C7H11N3O2/c1-8-7-9-5(11-2)4-6(10-7)12-3/h4H,1-3H3,(H,8,9,10) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 169.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 . The compound has a topological polar surface area of 56.3 Ų . The exact mass and monoisotopic mass of the compound are both 169.085126602 g/mol .科学的研究の応用

Synthesis and Fragmentation

- A study focused on the synthesis of various 4-aryloxy-6-methylpyrimidin-2-amines, including derivatives similar to 4,6-dimethoxy-N-methylpyrimidin-2-amine, through the reaction of 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate with phenols. These compounds exhibit a main fragmentation pathway under positive electrospray ionization, leading to the decomposition of the heterocycle (Erkin et al., 2015).

Chemical Synthesis and Application

- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, a compound synthesized from 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine, was found to be an efficient agent for the condensation of carboxylic acids and amines, leading to the formation of amides and esters (Kunishima et al., 1999).

Hydrogen Bonding in Analogues

- The study of 2-amino-4,6-dimethoxy-5-nitropyrimidine revealed the formation of sheets linked by N-H...N and N-H...O hydrogen bonds, indicating significant hydrogen bonding capabilities in similar compounds (Glidewell et al., 2003).

Environmental Applications

- The synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, an important intermediate in the production of plant growth regulators, pesticides, and fungicides, has been improved using a more environmentally friendly process. This involved the use of chloromethane as a methylating agent, offering a greener alternative to traditional methods (Guan et al., 2020).

作用機序

Target of Action

The primary targets of 4,6-dimethoxy-N-methylpyrimidin-2-amine are organisms causing sleeping sickness and malaria , specifically Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms are responsible for major tropical diseases affecting millions of people worldwide.

Biochemical Pathways

Given its antitrypanosomal and antiplasmodial activities, it likely disrupts essential biological processes in the target organisms, such as dna replication, protein synthesis, or energy metabolism .

Result of Action

The result of this compound’s action is the inhibition of the growth or survival of the target organisms, leading to a reduction in the severity of the diseases they cause . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

特性

IUPAC Name |

4,6-dimethoxy-N-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-8-7-9-5(11-2)4-6(10-7)12-3/h4H,1-3H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTYQAAQDFQSGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC(=N1)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[[4-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2865381.png)

![4-chlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime](/img/structure/B2865386.png)

![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2865390.png)

![N-(2,4-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2865396.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2865397.png)

![4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2865401.png)